Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-, also known as INCB3344 [, ], is a potent and selective antagonist of the CCR2 chemokine receptor [, ]. Chemokines are signaling proteins that play a crucial role in inflammation and immune responses. CCR2, a receptor for the chemokine CCL2, is involved in various inflammatory and neuropathic pain processes [].
INCB3344 exerts its effects by binding to the CCR2 receptor, effectively blocking the binding and signaling of its natural ligand, CCL2 [, ]. This antagonistic action disrupts the downstream signaling cascade initiated by CCL2, ultimately inhibiting the inflammatory and pain-related processes mediated by the CCR2 receptor [, ].
Research indicates that INCB3344 demonstrates promising therapeutic potential for neuropathic pain management. Studies using a rat model of neuropathic pain induced by chronic constriction of the sciatic nerve (SN-CCI) have shown that intrathecal administration of INCB3344 effectively attenuates mechanical allodynia, a hallmark symptom of neuropathic pain []. The study revealed that INCB3344's pain-relieving effects are linked to its ability to reverse the upregulation of proinflammatory markers and block the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway in the dorsal horn spinal cord (DHSC) [].
INCB3344 plays a significant role in mitigating local inflammation, particularly in the context of peripheral nerve injury. Studies have demonstrated that injury to peripheral nerves triggers the release of CCL2 from afferent nerve fibers in the DHSC []. This CCL2 release contributes to local inflammation and the development of neuropathic pain. INCB3344's ability to antagonize CCR2 effectively counteracts these effects by reducing proinflammatory markers and inhibiting the ERK1/2 pathway activation in the DHSC, thereby mitigating the inflammatory response [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: